molecular formula C16H24O2 B1611042 2-(4-Octylphenyl)acetic acid CAS No. 64570-28-1

2-(4-Octylphenyl)acetic acid

Cat. No. B1611042
CAS No.: 64570-28-1
M. Wt: 248.36 g/mol
InChI Key: RLSOOAYGFMAZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997942

Procedure details

117 g of the 4[2-(4-octylphenyl)-1-thioxoethyl]morpholine was added to 250 ml of ethanol and dissolved therein. 50 ml of water and 46.3 g of potassium hydroxide were added to the obtained solution and the mixture was refluxed for three hours and then allowed to cool to room temperature. Then 10% hydrochloric acid was added thereto by portions until the mixture became acidic. After adding 500 ml of ethyl acetate, the organic layer was washed with water until the aqueous layer became neutral. The organic layer was separated and the solvent was distilled off. To the residue, were added 500 ml of triethylene glycol, 70 ml of water and 77.2 g of potassium hydroxide and the resulting mixture was refluxed for four hours. After allowing to cool to room temperature, 10% hydrochloric acid was added thereto by portions until it became acidic. After adding 500 ml of ethyl acetate, the organic layer was washed with water until the aqueous layer became neutral. The organic layer was separated and dehydrated over anhydrous sodium sulfate. The solvent was distilled off and the residue was recrystallized from hexane. Thus 65.5 g of p-octylphenylacetic acid was obtained. Yield: 74%.
Name
4[2-(4-octylphenyl)-1-thioxoethyl]morpholine
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
46.3 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12](CC(N2CCOCC2)=S)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:24]([OH:26])[CH3:25].[OH-:27].[K+].Cl>C(OCC)(=O)C.O>[CH2:1]([C:9]1[CH:10]=[CH:11][C:12]([CH2:25][C:24]([OH:27])=[O:26])=[CH:13][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
4[2-(4-octylphenyl)-1-thioxoethyl]morpholine
Quantity
117 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(C=C1)CC(=S)N1CCOCC1
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
46.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for three hours
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with water until the aqueous layer
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
To the residue, were added 500 ml of triethylene glycol, 70 ml of water and 77.2 g of potassium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
10% hydrochloric acid was added
ADDITION
Type
ADDITION
Details
After adding 500 ml of ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water until the aqueous layer
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 65.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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